2,4-Dichloro-3,5-dinitrobenzotrifluoride

Agrochemical Synthesis Herbicide Intermediates Nucleophilic Aromatic Substitution

2,4-Dichloro-3,5-dinitrobenzotrifluoride (CAS 29091-09-6) is the essential SNAr-reactive intermediate for pendimethalin herbicide synthesis. Its unique 2,4-dichloro substitution pattern enables selective chlorine displacement—not nitro displacement—delivering 79% nitration yield vs. 60% for alternative routes. Also critical for KSP inhibitor scaffolds and fluazinam hapten synthesis. Procure this specific regioisomer to ensure downstream coupling compatibility; generic benzotrifluoride analogs cannot substitute. Competitive bulk pricing available.

Molecular Formula C7HCl2F3N2O4
Molecular Weight 304.99 g/mol
CAS No. 29091-09-6
Cat. No. B1294799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3,5-dinitrobenzotrifluoride
CAS29091-09-6
Molecular FormulaC7HCl2F3N2O4
Molecular Weight304.99 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C(F)(F)F
InChIInChI=1S/C7HCl2F3N2O4/c8-4-2(7(10,11)12)1-3(13(15)16)5(9)6(4)14(17)18/h1H
InChIKeyDPQYRXNRGNLPFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3,5-dinitrobenzotrifluoride (CAS 29091-09-6): Sourcing Guide for Key Intermediates in Herbicide and Pharmaceutical Synthesis


2,4-Dichloro-3,5-dinitrobenzotrifluoride (CAS 29091-09-6) is a highly substituted aromatic compound belonging to the dinitrobenzotrifluoride class. Its molecular structure (C₇HCl₂F₃N₂O₄, MW 305.0) features a benzene ring substituted at the 2- and 4-positions with chlorine, at the 3- and 5-positions with nitro groups, and at the 1-position with a trifluoromethyl group [1]. This specific substitution pattern confers distinct electron-withdrawing properties that drive its primary utility as a synthetic intermediate in the manufacture of dinitroaniline herbicides (e.g., pendimethalin) and as a reagent for constructing kinesin spindle protein (KSP) inhibitors .

Procurement Alert: Why Generic Dinitrobenzotrifluorides Cannot Substitute for 2,4-Dichloro-3,5-dinitrobenzotrifluoride


The substitution of 2,4-dichloro-3,5-dinitrobenzotrifluoride with structurally similar dinitrobenzotrifluoride analogs is not feasible due to the critical role of its unique ortho/para chlorine substitution pattern. This specific arrangement, in conjunction with the electron-withdrawing nitro and trifluoromethyl groups, creates an electron-deficient aromatic ring that is selectively activated for nucleophilic aromatic substitution (SNAr) at the chlorine-bearing positions [1]. Analogs lacking the 2,4-dichloro substitution, such as 3,5-dinitrobenzotrifluoride or 2,4-dichlorobenzotrifluoride, exhibit fundamentally different reactivity profiles—undergoing nitro group displacement rather than chlorine substitution, or failing to provide the requisite leaving groups for downstream coupling reactions [2]. This difference in regioselectivity and reaction pathway directly impacts the yield and purity of final active ingredients, rendering generic substitution scientifically invalid for established synthetic routes.

Head-to-Head Evidence: Quantifying the Synthetic Advantage of 2,4-Dichloro-3,5-dinitrobenzotrifluoride Over Closest Analogs


Higher Yield Achieved in Dinitroaniline Herbicide Precursor Synthesis with 2,4-Dichloro-3,5-dinitrobenzotrifluoride

In the synthesis of pendimethalin, the target compound serves as the direct starting material for amine coupling. When compared to alternative pathways that utilize 3,5-dinitrobenzotrifluoride derivatives requiring separate chlorination steps, the use of 2,4-dichloro-3,5-dinitrobenzotrifluoride achieves a 79% isolated yield in a one-pot nitration process . In contrast, a comparative patent method using 2,4-dichlorobenzotrifluoride with fuming nitric acid/sulfuric acid yielded only approximately 60% under similar conditions [1].

Agrochemical Synthesis Herbicide Intermediates Nucleophilic Aromatic Substitution

Distinct Regioselectivity for SNAr: Chlorine Displacement Enables Downstream Coupling Not Accessible with Non-Chlorinated Analogs

The 2,4-dichloro substitution pattern is essential for constructing complex pharmaceutical scaffolds. In the synthesis of kinesin spindle protein (KSP) inhibitors, 2,4-dichloro-3,5-dinitrobenzotrifluoride undergoes selective SNAr at the chlorine positions when reacted with amines . This contrasts sharply with 3,5-dinitrobenzotrifluoride, which lacks chlorine leaving groups and instead undergoes nitro group displacement when reacted with phenols and thiophenols in the presence of K₂CO₃ in DMF at 25–145°C, yielding 3-nitro-5-R-benzotrifluorides [1]. The target compound's chlorine-based leaving groups are essential for the specific amine coupling required for KSP inhibitor synthesis; a nitro-displacement pathway would yield entirely different regioisomers incompatible with the target pharmacophore.

Medicinal Chemistry SNAr Reactivity KSP Inhibitors

Electron-Deficient Aromatic System: Accelerated SNAr Reactivity Inferred from Substituent Electronic Effects

The target compound possesses five electron-withdrawing groups (two Cl, two NO₂, one CF₃) on a single benzene ring, creating an exceptionally electron-deficient π-system [1]. This electronic configuration renders the ring highly activated toward nucleophilic aromatic substitution (SNAr) . While direct kinetic comparison data (e.g., Hammett σ values or relative rate constants) with a specific analog are not available in the public domain for this exact scaffold, the cumulative electron-withdrawing effect is class-level inferred to be significantly greater than that of mono- or di-substituted benzotrifluoride analogs (e.g., 4-chlorobenzotrifluoride or 2,4-dichlorobenzotrifluoride). The presence of two nitro groups and two chloro groups in addition to the CF₃ group creates a uniquely electrophilic center that facilitates rapid amine coupling under mild conditions, a critical attribute for complex molecule construction.

Physical Organic Chemistry Electronic Effects Reaction Kinetics

Validated Use Cases: Where 2,4-Dichloro-3,5-dinitrobenzotrifluoride (CAS 29091-09-6) Delivers Definitive Value


Large-Scale Manufacture of Dinitroaniline Herbicides (e.g., Pendimethalin)

This compound is the essential starting material for the industrial synthesis of pendimethalin and related dinitroaniline herbicides. The 79% yield achievable in its nitration-based preparation represents a significant cost-of-goods advantage over alternative routes yielding only 60% [1]. Procurement of this specific intermediate ensures compatibility with established SNAr-based coupling with 3-pentylamine derivatives, a step that requires the 2,4-dichloro substitution pattern for correct regiochemistry.

Synthesis of Kinesin Spindle Protein (KSP) Inhibitors for Oncology Research

Medicinal chemistry programs targeting mitotic kinesins utilize this compound as a reagent for constructing inhibitor scaffolds. The chlorine atoms serve as specific leaving groups for amine coupling, enabling the installation of key structural motifs that would be inaccessible using non-chlorinated benzotrifluoride analogs . This precise reactivity is critical for generating compounds with the intended binding mode to the KSP motor domain.

Preparation of Fluazinam and Related Fungicidal Haptens

In agrochemical and immunoassay development, this compound serves as a starting material for synthesizing fluazinam haptens. A patent example describes the reaction of 2,4-dichloro-3,5-dinitrobenzotrifluoride with 2-aminobutyric acid methyl ester derivatives to yield intermediates used in antibody generation [2]. The specific substitution pattern is required for this coupling, and substitution with a generic dinitrobenzotrifluoride would alter the hapten structure and compromise antibody specificity.

Microreactor-Based Continuous Flow Synthesis Optimization

Research into process intensification has employed this compound as a model substrate for microreactor nitration studies. A patented method achieved 97.2% conversion of the precursor 2,4-dichlorobenzotrifluoride in a microreactor system [3]. The unique electronic properties of the fully nitrated product make it a valuable case study for optimizing heat and mass transfer in hazardous nitration reactions, with implications for safer, more efficient industrial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-3,5-dinitrobenzotrifluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.